molecular formula C19H20F3N3O2S B1407028 N-Benzyl-2-(6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetamide CAS No. 1431555-23-5

N-Benzyl-2-(6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetamide

Cat. No. B1407028
M. Wt: 411.4 g/mol
InChI Key: OBLZHOZQWBAAEE-UHFFFAOYSA-N
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Description

N-Benzyl-2-(6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is an important enzyme in cancer metabolism as it catalyzes the conversion of glutamine to glutamate, which is then used in the production of ATP and other metabolites essential for cancer cell growth and proliferation. BPTES has shown promising results in preclinical studies as a potential cancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects are the focus of

Scientific Research Applications

  • Src Kinase Inhibitory and Anticancer Activities : KX2-391, a closely related compound to N-Benzyl-2-(6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetamide, acts as a Src substrate binding site inhibitor. It has been shown to inhibit cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

  • Antinociceptive Activity : Some derivatives of N-Benzyl acetamide, such as (1-benzyl-2(3H)-benzimidazolon-3-yl) acetic acid, have been found to possess antinociceptive properties, with certain derivatives displaying more potent activity than others in pain relief (Nacak et al., 1999).

  • Antifungal Agents : Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, a similar compound, have been identified as fungicidal agents against Candida species and exhibit antifungal activity against Aspergillus species. This indicates potential use in treating fungal infections (Bardiot et al., 2015).

  • Antimicrobial Activity : Certain N-aryl and N-heteroaryl derivatives of N-Benzyl-2-(6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetamide have been synthesized and shown to possess significant in vitro antibacterial and antifungal activities (Mahyavanshi et al., 2017).

  • DNA Binding Studies : Some derivatives of this compound, particularly those related to paracetamol, have been shown to interact with calf thymus DNA, suggesting their potential use in studies related to DNA binding and possibly as therapeutic agents (Raj, 2020).

  • Synthesis of Novel Compounds : The compound has been utilized in the synthesis of new polyheterocyclic compounds, indicating its use in the development of new chemical entities with potential pharmacological applications (Morales-Salazar et al., 2022).

  • Metabolic Stability Improvement : The compound has been used in studies to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors (Stec et al., 2011).

properties

IUPAC Name

N-benzyl-2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c20-19(21,22)15-10-16(25-6-8-27-9-7-25)24-18(11-15)28-13-17(26)23-12-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLZHOZQWBAAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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